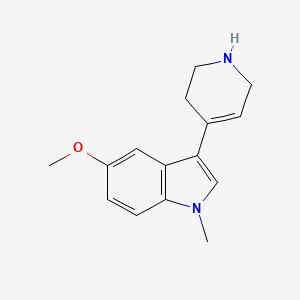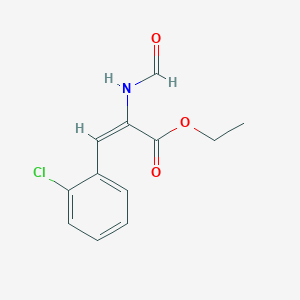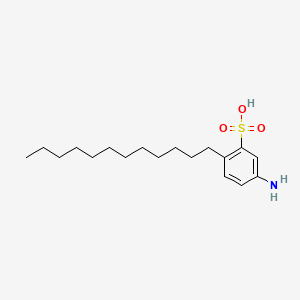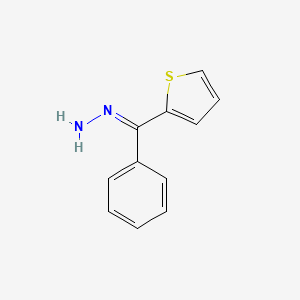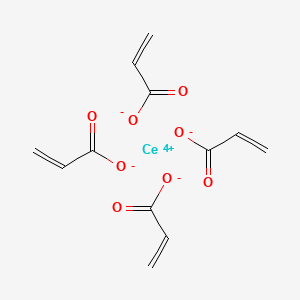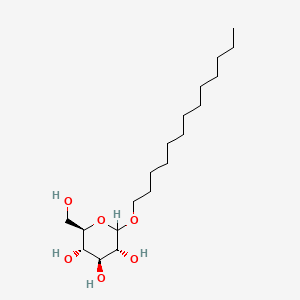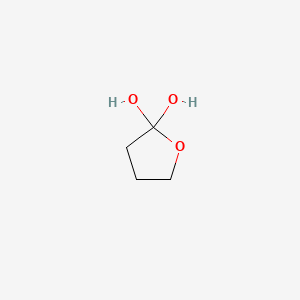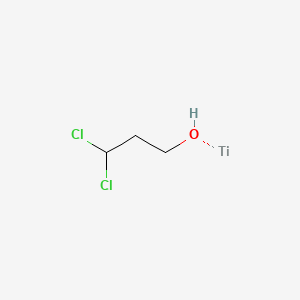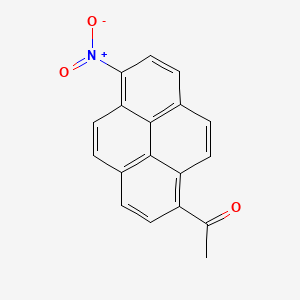
N-(2-Chloroethyl)-N-methyldodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorethyl)-N-methyldodecanamid ist eine organische Verbindung, die zur Klasse der Amide gehört. Sie zeichnet sich durch das Vorhandensein einer Chlorethylgruppe und einer Methyldodecanamid-Einheit aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Chlorethyl)-N-methyldodecanamid beinhaltet typischerweise die Reaktion von Dodecansäure mit N-Methyl-2-chlorethylamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das allgemeine Reaktionsschema ist wie folgt:
Veresterung: Dodecansäure wird zunächst unter Verwendung von Methanol und einem starken Säurekatalysator wie Schwefelsäure in ihren entsprechenden Ester umgewandelt.
Amidierung: Der Ester wird dann in Gegenwart einer Base wie Natriumhydroxid mit N-Methyl-2-chlorethylamin umgesetzt, um N-(2-Chlorethyl)-N-methyldodecanamid zu bilden.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von N-(2-Chlorethyl)-N-methyldodecanamid kontinuierliche Durchflussreaktoren umfassen, um Ausbeute und Reinheit zu optimieren. Die Verwendung von automatisierten Systemen sorgt für eine präzise Kontrolle der Reaktionsparameter wie Temperatur, Druck und Reaktantenkonzentrationen.
Chemische Reaktionsanalyse
Reaktionstypen
N-(2-Chlorethyl)-N-methyldodecanamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chlorethylgruppe kann durch Nukleophile wie Amine, Thiole oder Hydroxide substituiert werden.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktionsreaktionen: Reduktion kann zur Bildung von sekundären Aminen oder Alkoholen führen.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumhydroxid oder Kaliumthiolat in polaren Lösungsmitteln.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte
Substitution: Bildung von N-(2-substituierten Ethyl)-N-methyldodecanamid-Derivaten.
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von sekundären Aminen oder Alkoholen.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorethyl)-N-methyldodecanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung zellulärer Prozesse.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich Antikrebsaktivität.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Chlorethyl)-N-methyldodecanamid beinhaltet die Alkylierung von nukleophilen Stellen in biologischen Molekülen. Die Chlorethylgruppe kann kovalente Bindungen mit nukleophilen Zentren wie DNA, Proteinen und Enzymen eingehen, was zur Hemmung ihrer normalen Funktionen führt. Dieser Alkylierungsprozess kann zur Störung zellulärer Prozesse führen und zytotoxische Effekte induzieren.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N-methyldodecanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of secondary amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(2-substituted ethyl)-N-methyldodecanamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloroethyl)-N-methyldodecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N-methyldodecanamide involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers such as DNA, proteins, and enzymes, leading to the inhibition of their normal functions. This alkylation process can result in the disruption of cellular processes and induce cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2-Chlorethyl)-N-nitrosoharnstoffe: Diese Verbindungen, wie z. B. Carmustin und Lomustin, sind bekannt für ihre Antikrebsaktivität und werden in der Chemotherapie eingesetzt.
N-(2-Chlorethyl)-N-cyclohexyl-N-nitrosoharnstoff: Eine weitere Verbindung mit ähnlichen alkylierenden Eigenschaften, die zur Krebsbehandlung verwendet wird.
Einzigartigkeit
N-(2-Chlorethyl)-N-methyldodecanamid ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, die eine besondere Reaktivität und biologische Aktivität verleihen. Seine lange Alkylkette verleiht hydrophobe Eigenschaften, die seine Wechselwirkung mit biologischen Membranen und Makromolekülen beeinflussen können.
Eigenschaften
CAS-Nummer |
84803-68-9 |
|---|---|
Molekularformel |
C15H30ClNO |
Molekulargewicht |
275.86 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-N-methyldodecanamide |
InChI |
InChI=1S/C15H30ClNO/c1-3-4-5-6-7-8-9-10-11-12-15(18)17(2)14-13-16/h3-14H2,1-2H3 |
InChI-Schlüssel |
JSSZMWBPDFEYBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N(C)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


